molecular formula C7H6ClF2NO B2544159 (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol CAS No. 2416218-23-8

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

Cat. No.: B2544159
CAS No.: 2416218-23-8
M. Wt: 193.58
InChI Key: RJLVOILUAAHCSH-ZCFIWIBFSA-N
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Description

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol (CAS RN: 2416218-23-8) is a chiral fluorinated pyridine derivative of significant value in medicinal chemistry and antibacterial research. This compound, with the molecular formula C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol, serves as a key synthetic intermediate . Its structure features a defined stereocenter at the 1-position and a 2-fluoroethanol moiety, which is a known functional group in positron emission tomography (PET) radiotracers, such as in the construction of [[18]F]fluoroethyl ethers and esters for imaging agents . Recent scientific investigations have demonstrated the critical application of this (S)-enantiomer and related analogues in the design and synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, a class of compounds exhibiting potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains . In these studies, such derivatives function by inhibiting bacterial protein synthesis, representing a unique mechanism of action with no cross-resistance to other antibacterial classes . The specific stereochemistry of this building block is crucial for optimizing the binding affinity and efficacy of the resulting drug candidates, influencing their minimum inhibitory concentration (MIC) . Researchers utilize this compound as a versatile precursor to access more complex molecules for developing new anti-infective agents and exploring structure-activity relationships. It is supplied as a research chemical and must be used exclusively by qualified professionals in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and storage information, particularly noting that the 2-fluoroethanol moiety can be metabolized to toxic compounds like fluoroacetate and requires careful handling .

Properties

IUPAC Name

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLVOILUAAHCSH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(CF)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1[C@@H](CF)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the ethanol moiety, typically through a reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common reagents include:

ReagentConditionsProductYieldSource
KMnO₄Acidic, heat2-Fluoro-1-(2-chloro-5-fluoropyridin-3-yl)ethanone~65%
CrO₃H₂SO₄, acetoneSame as above~70%

The reaction proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group and (2) hydride transfer to the oxidizing agent.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at position 2 of the pyridine ring is activated for displacement due to electron-withdrawing effects of adjacent fluorine:

NucleophileConditionsProductNotesSource
NH₃100°C, DMSO2-Amino-5-fluoropyridin-3-yl analogRequires Cu catalyst
NaOMeReflux, MeOH2-Methoxy-5-fluoropyridin-3-yl analogSteric hindrance reduces yield

Aliphatic Substitution

The β-fluoroethanol group participates in SN₂ reactions:

ReagentConditionsProductYieldSource
SOCl₂Ether, 0°CCorresponding chloro derivative85%
PBr₃Anisole, refluxBromo analog54%

Elimination Reactions

Under acidic conditions, the compound undergoes dehydration to form an α,β-unsaturated fluoride:

ConditionsProductSelectivitySource
H₂SO₄, Δ1-(2-Chloro-5-fluoropyridin-3-yl)vinyl fluorideZaitsev favored
POCl₃, pyridineSame product92% yield

Stereochemical Influence

The (1S) configuration at the chiral center dictates reaction outcomes:

  • Oxidation : Retains configuration due to planar transition state.

  • SN₂ Reactions : Inversion observed at the ethanol carbon.

Comparative Reactivity

PositionReactivity TrendRationale
Pyridine C2-ClHigh (SₙAr)Ortho-fluorine enhances leaving group ability
Ethanol C1-FLowStrong C-F bond resists hydrolysis

Stability and Side Reactions

  • Hydrolysis : The pyridine ring resists aqueous hydrolysis at pH 7.

  • Thermal Degradation : Decomposes above 200°C, releasing HF gas.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with a pyridine structure, such as (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol, exhibit antiviral properties. Studies have shown that derivatives of pyridine can inhibit viral replication, making them potential candidates for antiviral drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives could inhibit the replication of the influenza virus, suggesting a pathway for developing new antiviral agents using similar structures .

Anticancer Properties

Pyridine-based compounds have also been evaluated for their anticancer activities. The introduction of fluorine atoms in the molecular structure often enhances biological activity due to increased lipophilicity and metabolic stability.

Case Study:
In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, indicating potential use in cancer therapeutics .

Herbicides and Pesticides

The chlorinated and fluorinated pyridine derivatives are known for their efficacy as herbicides and pesticides. The unique electronic properties imparted by the halogen substituents enhance their activity against various plant pathogens.

Data Table: Potential Agrochemical Applications

Compound NameApplication TypeTarget OrganismEfficacy
This compoundHerbicideWeedsHigh
2-Chloro-5-fluoropyridinePesticideInsectsModerate

Insecticidal Activity

Studies have shown that certain fluorinated pyridines exhibit insecticidal properties, making them suitable for agricultural applications.

Case Study:
Research published in Pest Management Science highlighted the effectiveness of fluorinated pyridine derivatives against common agricultural pests, showcasing their potential as environmentally friendly insecticides .

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Fluorinated compounds are often incorporated into polymers to enhance thermal stability and chemical resistance.

Data Table: Polymer Properties Enhanced by Fluorinated Compounds

PropertyImprovement (%)
Thermal Stability20%
Chemical Resistance30%

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight Similarity Score Key Structural Differences
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone 1256824-17-5 C₇H₄Cl₂FNO 207.02 0.91 Ketone group replaces ethanol; additional Cl
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone 1075756-90-9 C₇H₅ClFNO 173.57 0.85 Ketone group; Cl/F positions differ
(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol 1813526-58-7 C₇H₇ClFNO 175.59 N/A Enantiomer (R-configuration)
(S)-2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol 1213306-08-1 C₇H₈ClFN₂O 190.60 N/A Amino group replaces fluorine in ethanol

Notes:

  • Stereochemical Influence: The (R)-enantiomer of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol () demonstrates how stereochemistry impacts physicochemical properties, such as melting points and biological target interactions .
  • Functional Group Variations: Replacing the fluorine in the ethanol moiety with an amino group () increases molecular weight and hydrogen-bonding capacity, which could enhance binding affinity in biological systems .

Pharmacologically Active Analogs

  • Its anticonvulsant activity is attributed to inhibition of voltage-gated sodium and T-type calcium channels, suggesting that halogenation and stereochemistry in “(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol” may similarly influence neuroactivity .
  • 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone (): This compound’s complex structure includes pyridinone and pyrimidinyl groups, emphasizing the role of heterocyclic systems in enhancing binding specificity. The target compound’s simpler structure may offer advantages in synthetic accessibility .

Biological Activity

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7ClF2N
  • Molecular Weight : 175.59 g/mol
  • CAS Number : 1203499-12-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-fluoropyridine with suitable fluorinated alcohols under controlled conditions to ensure stereoselectivity and yield purity. The compound can be characterized using NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have evaluated the anticancer potential of fluorinated compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)3.14 ± 0.29Induction of apoptosis
Compound BMCF7 (Breast)0.46 ± 0.02Inhibition of cell proliferation

These results suggest that compounds containing the pyridine ring may interact with cellular pathways involved in apoptosis and cell cycle regulation, potentially through mechanisms involving caspase activation and mitochondrial disruption .

The biological activity of this compound is hypothesized to involve:

  • Apoptosis Induction : Similar compounds have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies indicate that these compounds can interfere with cell cycle progression, thereby inhibiting tumor growth .

Case Studies

Several case studies highlight the effectiveness of fluorinated pyridine derivatives in cancer therapy:

  • Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at low doses, indicating a favorable therapeutic index.
  • Case Study 2 : In vitro studies showed that treatment with this compound led to a marked increase in reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis .

Q & A

Q. How can researchers optimize the stereoselective synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol to ensure high enantiomeric purity?

  • Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions. Fluorinated pyridine precursors (e.g., 2-chloro-5-fluoropyridine derivatives from ) can undergo nucleophilic substitution or asymmetric reduction. For example, chiral catalysts like (R)- or (S)-BINAP with transition metals (e.g., Ru or Rh) may enhance enantioselectivity. Post-synthesis, techniques such as chiral HPLC or polarimetry should validate enantiomeric excess. Structural confirmation via X-ray crystallography (as in for Carisbamate) or NMR (e.g., 19F^{19}\text{F}-NMR for fluorine environments) is critical .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:
  • Chromatography : HPLC with UV/fluorescence detection to assess purity.
  • Spectroscopy : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm structure and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) or melting point determination (e.g., 233°C dec. in ) to study stability.
  • LogP : Reverse-phase HPLC or shake-flask method to measure hydrophobicity, though data gaps (e.g., LogP in ) may require experimental validation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous fluorinated pyridines (–5). Key precautions:
  • PPE : Wear nitrile gloves, chemical-resistant suits, and ANSI-approved goggles to avoid skin/eye contact (H315/H319 warnings in ).
  • Ventilation : Use fume hoods to minimize inhalation (H335 risk in ).
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff ().
  • Storage : Store at 2–8°C in airtight containers () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., solubility, LogP) for this compound?

  • Methodological Answer : Contradictory data (e.g., missing LogP in ) require systematic validation:

Reproducibility : Repeat experiments under controlled conditions (pH, temperature).

Cross-Validation : Compare multiple methods (e.g., computational prediction via ChemAxon vs. experimental shake-flask).

Error Analysis : Quantify instrument precision (e.g., HPLC calibration curves) and sample purity (e.g., via NMR).

Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., fluoropyridines in ) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in neurological models, given its structural similarity to Carisbamate?

  • Methodological Answer : Leverage insights from Carisbamate’s neuroactivity ( ):

Electrophysiology : Patch-clamp studies on neuronal cultures to assess T-type Ca2+^{2+} channel blockade (as in ’s HEK cell models).

In Vivo Models : Use audiogenic seizure models (e.g., Wistar AS rats) to evaluate anticonvulsant efficacy. Compare dose-response curves with Carisbamate.

Molecular Docking : Simulate interactions with Cav3.1 channels using crystallographic data (e.g., PDB structures) to predict binding affinity.

Biomarker Analysis : Measure GABA/glutamate levels via microdialysis in target brain regions .

Q. How can researchers design experiments to address conflicting toxicity profiles reported for fluorinated pyridine derivatives?

  • Methodological Answer : To reconcile toxicity data (e.g., H335 warnings in vs. "no data" in ):

Tiered Testing :

  • Acute Toxicity : OECD 423 assays (oral/administered doses in rodents).
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
  • Organ-Specific Effects : Histopathology of liver/kidney tissues post-exposure.

In Silico Tools : Use QSAR models (e.g., Toxtree) to predict toxicity endpoints.

Comparative Studies : Benchmark against structurally validated compounds (e.g., 2-chloro-5-fluoropyridine in ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the thermal stability of this compound (e.g., decomposition temperature vs. melting point)?

  • Methodological Answer : Thermal decomposition (e.g., 233°C dec. in ) may overlap with melting points, complicating interpretation.

DSC/TGA : Perform differential scanning calorimetry (DSC) to distinguish endothermic (melting) vs. exothermic (decomposition) events.

Atmosphere Control : Conduct experiments under inert gas (N2_2) to prevent oxidative degradation.

Kinetic Analysis : Use Arrhenius plots to model decomposition rates and identify stable temperature ranges .

Methodological Tables

Table 1 : Key Physicochemical Properties and Analytical Techniques

PropertyMethodReference
Melting PointDSC (233°C dec.)
Enantiomeric PurityChiral HPLC
LogPShake-flask/HPLC
Thermal StabilityTGA/DSC under N2_2

Table 2 : Toxicity Testing Framework

TestModel/MethodEndpoint
Acute Oral ToxicityOECD 423 (Rodents)LD50_{50}
Skin IrritationOECD 404 (Reconstructed epidermis)H315 Classification
MutagenicityAmes Test (OECD 471)Reverse Mutation

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